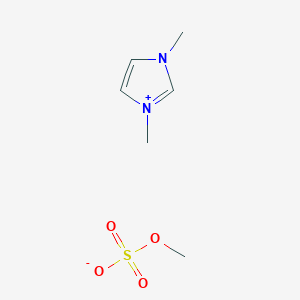
4-Dimetilamino-4'-nitrobifenilo
Descripción general
Descripción
4-Dimethylamino-4’-nitrobiphenyl (CAS Number: 2143-87-5) is a chemical compound with the molecular weight of 242.28 . It is also known by its IUPAC name N,N-dimethyl-4’-nitro [1,1’-biphenyl]-4-amine .
Molecular Structure Analysis
The molecular structure of 4-Dimethylamino-4’-nitrobiphenyl is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 .Chemical Reactions Analysis
The excited-state intramolecular charge transfer (ICT) dynamics of 4-Dimethylamino-4’-nitrobiphenyl, an efficient nonlinear optical (NLO) material, has been investigated using ultrafast transient absorption spectroscopy . The ICT process is associated with the barrierless twisting of the N,N-dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .Physical And Chemical Properties Analysis
4-Dimethylamino-4’-nitrobiphenyl is a solid substance with a melting point range of 243.0 to 249.0 °C . The predicted boiling point is 398.2±25.0 °C .Aplicaciones Científicas De Investigación
Detección de microplásticos en entornos acuáticos
DANS se ha identificado como un tinte fluorescente versátil y sensible para la detección y el análisis de microplásticos en entornos acuáticos . Sus propiedades solvatocrómicas permiten un desplazamiento positivo en el espectro de emisión de fluorescencia de acuerdo con la polaridad de los polímeros. Esto significa que bajo iluminación UV, los microplásticos se pueden identificar mediante un espectro de emisión específico que va del azul al rojo, lo que permite una identificación sencilla del polímero .
Microscopía de fluorescencia para el análisis de la contaminación ambiental
Las propiedades de tinción de DANS brindan acceso a diversas estrategias de detección y análisis utilizando microscopía de fluorescencia . Esto incluye la visualización simple de fragmentos de epifluorescencia, la microscopía confocal y los enfoques de fasores para cuantificar los componentes plásticos. Estas técnicas son cruciales para comprender el alcance de la contaminación ambiental causada por los microplásticos .
Análisis espectral para la identificación de polímeros
La capacidad de DANS para absorberse eficientemente en una variedad de polímeros que constituyen microplásticos permite el análisis espectral. Este análisis se puede utilizar para identificar diferentes tipos de polímeros en función de su espectro de emisión de fluorescencia, que se altera por las propiedades solvatocrómicas del tinte .
Aplicabilidad analítica en la identificación de plásticos de uso común
La aplicabilidad analítica de la fluorescencia de DANS se ha probado para identificar microplásticos (MP) de artículos plásticos de uso común. Esto incluye plásticos modelo como polipropileno (PP), polietileno de baja y alta densidad (LDPE y HDPE, respectivamente), poliestireno (PS) y tereftalato de polietileno (PET) .
Estudios de transferencia de carga intramolecular
DANS se utiliza en el estudio de la transferencia de carga intramolecular (ICT) de cromóforos nitroaromáticos. Comprender los cambios estructurales durante la ICT es esencial para desarrollar nuevos materiales con propiedades electrónicas específicas .
Desarrollo de tintes fluorescentes solvatocrómicos
Las propiedades de DANS lo convierten en un candidato para el desarrollo de nuevos tintes fluorescentes solvatocrómicos. Estos tintes se pueden adaptar para aplicaciones específicas, como en sensores o indicadores que responden a cambios en su entorno .
Seguimiento de la contaminación y estudios de impacto ambiental
DANS se puede emplear en el seguimiento de la contaminación, particularmente en el estudio de la distribución y el impacto de los microplásticos en diferentes ecosistemas. Su sensibilidad a diferentes polímeros lo convierte en una excelente herramienta para evaluaciones de impacto ambiental .
Herramienta educativa y de investigación en química y ciencias ambientales
Debido a sus propiedades y aplicaciones distintivas, DANS sirve como una herramienta educativa en los planes de estudios de química y ciencias ambientales. Proporciona un ejemplo práctico de cómo los compuestos químicos se pueden aplicar en escenarios del mundo real para abordar los problemas ambientales .
Mecanismo De Acción
Target of Action
The primary target of 4-Dimethylamino-4’-nitrobiphenyl is the intramolecular charge transfer (ICT) character of the molecules . This is due to the strong electron withdrawing nature of the nitro group and rapid responsiveness because of highly movable π-electrons .
Mode of Action
The interaction of 4-Dimethylamino-4’-nitrobiphenyl with its targets involves the dynamics of the ICT process in the excited states . This process has been investigated using ultrafast transient absorption spectroscopy . The experimental results have been corroborated with DFT and TDDFT calculations .
Biochemical Pathways
The affected pathway of 4-Dimethylamino-4’-nitrobiphenyl is the ICT process in the excited states . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the N, N -dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .
Result of Action
The molecular and cellular effects of 4-Dimethylamino-4’-nitrobiphenyl ’s action involve the dynamics of the ICT process in the excited states . The rate of this process is governed by the viscosity of the medium .
Action Environment
The action, efficacy, and stability of 4-Dimethylamino-4’-nitrobiphenyl are influenced by environmental factors such as the polarity of the solvent . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the DMA group . In solvents of moderate polarity, the rate of the twisting process is significantly slowed down . By further lowering the polarity of the solvent, the twisting process is completely retarded .
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-4-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGALHOPBAVGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544763 | |
| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2143-87-5 | |
| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 4-Dimethylamino-4′-nitrobiphenyl be used to monitor polymerization processes?
A1: 4-Dimethylamino-4′-nitrobiphenyl (DMABN) exhibits a unique property: its fluorescence emission is sensitive to both solvent polarity and the microviscosity of the surrounding medium []. During polymerization, the increasing viscosity of the reaction mixture causes a blue shift in DMABN's fluorescence spectrum. This spectral shift can be directly correlated to the degree of polymerization, enabling researchers to monitor the reaction progress in real-time. This method has proven effective for various polymerization formulations, including those cured photochemically and thermally [].
Q2: Does the structure of 4-Dimethylamino-4′-nitrobiphenyl impact its sensitivity as a fluorescence probe?
A2: Yes, the "push-pull" structure of DMABN, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a biphenyl system, contributes to its sensitivity as a fluorescence probe. This intramolecular charge transfer (ICT) character is highly sensitive to changes in the surrounding environment, such as polarity and viscosity [, ].
Q3: Can 4-Dimethylamino-4′-nitrobiphenyl interact with metal nanoparticles to enhance fluorescence signals?
A3: Research has shown that DMABN exhibits enhanced fluorescence when in proximity to silver nanoparticles, particularly those exhibiting quadrupole surface plasmon resonance (SPR) []. The spectral overlap between DMABN's emission and the SPR bands of the silver nanoparticles leads to this enhancement. This phenomenon can be exploited to develop highly sensitive fluorescence-based sensors [].
Q4: Are there computational studies investigating the properties of 4-Dimethylamino-4′-nitrobiphenyl?
A4: Yes, computational tools are being used to investigate the opto-electronic properties and dielectric behavior of 4-Dimethylamino-4′-nitrobiphenyl, particularly for its potential applications in non-linear optics []. These studies contribute to a deeper understanding of the compound's electronic structure and its response to external stimuli.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)








